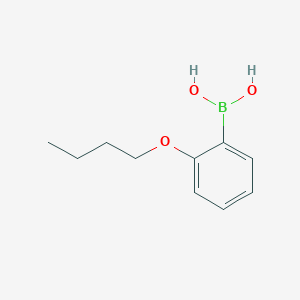

![molecular formula C15H14ClNOS B1276164 N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide CAS No. 6397-35-9](/img/structure/B1276164.png)

N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

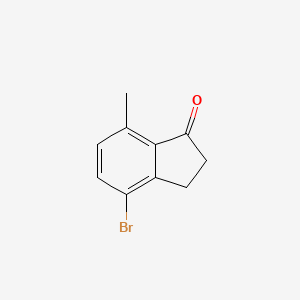

The compound "N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide" is a chloroacetamide derivative with a benzylsulfanyl substituent on the phenyl ring. Chloroacetamides are a class of compounds known for their biological activities, including potential anticancer properties. The benzylsulfanyl group is a sulfur-containing moiety that can influence the electronic and steric properties of the molecule, potentially affecting its reactivity and biological activity.

Synthesis Analysis

The synthesis of chloroacetamide derivatives often involves the use of chloroacetyl chloride as a starting material. In the case of N-arylphenyl-2,2-dichloroacetamide analogues, Suzuki coupling reactions have been employed to introduce various aryl groups, leading to compounds with significant anticancer activity . Similarly, N-phenyl-2-phenylacetamide can be alkylated with benzyl chloride under microwave irradiation, suggesting a possible route for the benzylation of chloroacetamide derivatives . Although the specific synthesis of "N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of chloroacetamide derivatives can be influenced by the nature of the substituents. For instance, spectroscopic studies have shown that N,N-diethyl-2-[(4-substituted)phenylsulfonyl]acetamides exist in multiple conformations, including cis and gauche, with the gauche conformers being more stable . X-ray crystallography has been used to determine the solid-state structure of related compounds, revealing specific conformations and intermolecular interactions . These findings suggest that "N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide" may also exhibit conformational isomerism, which could be studied using similar spectroscopic and crystallographic techniques.

Chemical Reactions Analysis

Chloroacetamide derivatives can undergo various chemical reactions, including alkylation and coupling reactions. The benzylation of N-phenyl-2-phenylacetamide under microwave irradiation indicates that N-alkylation is a feasible reaction for chloroacetamide derivatives . Additionally, the synthesis of N-[4-(benzothiazole-2yl) phenyl]-2-aryloxyacetamide derivatives through the reaction of N-[4-(benzothiazole-2yl)phenyl]-2-chloroacetamide with phenols or thiophenols demonstrates the reactivity of the chloroacetamide moiety towards nucleophilic substitution . These reactions could be relevant to the chemical behavior of "N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetamide derivatives are influenced by their molecular structure. The polarity and dipole moments of these compounds can be studied using spectroscopic methods and quantum chemical calculations . The presence of different substituents can affect the compound's solubility, melting point, and stability. For example, the introduction of a benzylsulfanyl group could increase the molecule's lipophilicity, potentially affecting its biological activity and pharmacokinetic properties. The spectroscopic analysis of N,N-diethyl-2-[(4-substituted)phenylsulfinyl] acetamides provides insights into the electronic interactions within the molecule, which could be extrapolated to "N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide" .

Applications De Recherche Scientifique

Anticancer Activity

N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide derivatives have been synthesized and investigated for their anticancer activities. Some derivatives, specifically compounds 25 and 38, have shown notable anticancer activity, indicating potential applications in cancer research and treatment (Tay, Yurttaş, & Demirayak, 2012).

Pharmacokinetics and Lipophilicity

Studies have examined the biological potential of N-(substituted phenyl)-2-chloroacetamides, focusing on their lipophilicity and pharmacokinetics. Using chemometric approaches and chromatographic techniques, researchers have found these chloroacetamides to fulfill theoretical requirements for bioactive compounds. Such studies are essential in preclinical research for determining the biological activity of these compounds (Vastag, Apostolov, & Matijević, 2018).

Propriétés

IUPAC Name |

N-(2-benzylsulfanylphenyl)-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNOS/c16-10-15(18)17-13-8-4-5-9-14(13)19-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJUSYBYXCXHIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC=C2NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407057 |

Source

|

| Record name | N-[2-(Benzylsulfanyl)phenyl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide | |

CAS RN |

6397-35-9 |

Source

|

| Record name | N-[2-(Benzylsulfanyl)phenyl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

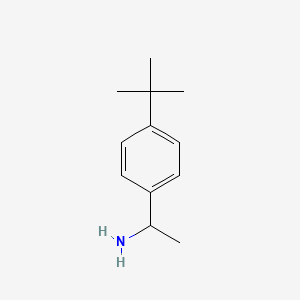

![4-Amino-4-[4-(6-chloro-2-pyridinyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1276126.png)